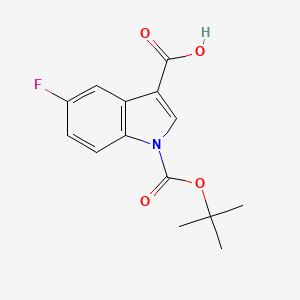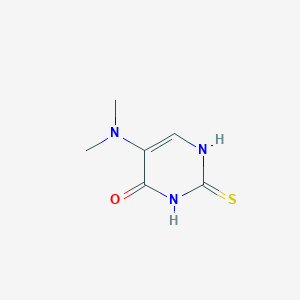
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate is an ionic liquid with a unique structure that combines a sulfonic acid group and a trifluoroacetate anion. This compound is known for its high thermal stability, low volatility, and excellent solubility in water and organic solvents. It is widely used in various scientific and industrial applications due to its unique physicochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate typically involves the following steps:
Alkylation of Imidazole: The initial step involves the alkylation of imidazole with methyl iodide to form 1-methylimidazole.
Sulfonation: The next step is the sulfonation of 1-methylimidazole with 1,4-butanesultone to produce 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium.
Anion Exchange: Finally, the anion exchange reaction is carried out by reacting 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium with trifluoroacetic acid to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonic acid group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Reduced imidazolium salts.
Substitution: Substituted imidazolium compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate involves its interaction with various molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and electrostatic interactions with other molecules, while the trifluoroacetate anion can participate in various chemical reactions. These interactions contribute to the compound’s unique properties and its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Butyl-3-methylimidazolium trifluoroacetate: Similar structure but with a butyl group instead of a sulfobutyl group.
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium sulfate: Similar cation but with a sulfate anion instead of trifluoroacetate.
Uniqueness
1-Methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium 2,2,2-trifluoroacetate is unique due to its combination of a sulfonic acid group and a trifluoroacetate anion, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring high thermal stability, low volatility, and excellent solubility.
Eigenschaften
Molekularformel |
C10H15F3N2O5S |
|---|---|
Molekulargewicht |
332.30 g/mol |
IUPAC-Name |
4-(3-methylimidazol-3-ium-1-yl)butane-1-sulfonic acid;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C8H14N2O3S.C2HF3O2/c1-9-5-6-10(8-9)4-2-3-7-14(11,12)13;3-2(4,5)1(6)7/h5-6,8H,2-4,7H2,1H3;(H,6,7) |
InChI-Schlüssel |
RXBCAJRBHYBDJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[N+]1=CN(C=C1)CCCCS(=O)(=O)O.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















